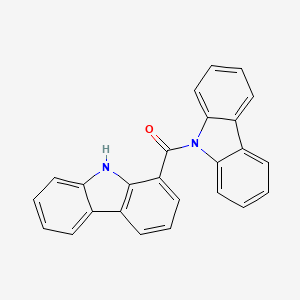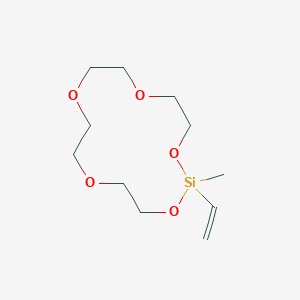
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a unique organosilicon compound It is characterized by its cyclic structure containing multiple oxygen atoms and a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of vinylsilane with a polyether compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various substituted silacyclotetradecane derivatives .
Aplicaciones Científicas De Investigación
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical imaging and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The multiple oxygen atoms in the ring structure contribute to its solubility and reactivity in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane: This compound is similar in structure but has two methyl groups instead of one vinyl and one methyl group.
1,3,6,9,12-Pentaoxa-2-silacyclotetradecane: Lacks the ethenyl and methyl groups, making it less reactive in certain applications.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is unique due to its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
83890-24-8 |
|---|---|
Fórmula molecular |
C11H22O5Si |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
2-ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C11H22O5Si/c1-3-17(2)15-10-8-13-6-4-12-5-7-14-9-11-16-17/h3H,1,4-11H2,2H3 |
Clave InChI |
YXPLVLLJQLMERC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCOCCOCCOCCO1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



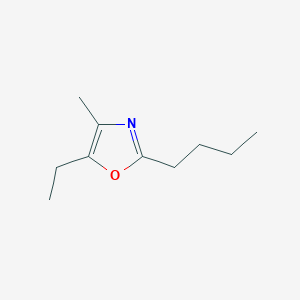




![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
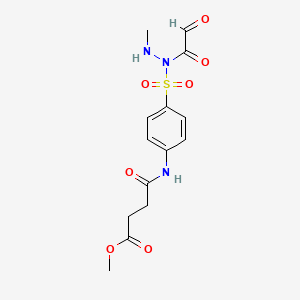

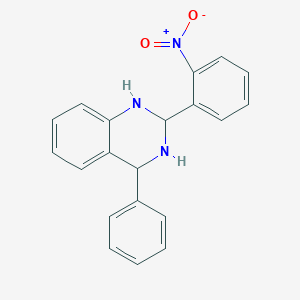

![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
